molecular formula C8H9FN2O2 B6322183 2-Fluoro-N-methoxy-n-methylnicotinamide CAS No. 949154-26-1

2-Fluoro-N-methoxy-n-methylnicotinamide

Cat. No.: B6322183
CAS No.: 949154-26-1
M. Wt: 184.17 g/mol
InChI Key: IJFAVSQQUDKQDH-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N-methylnicotinamide is a chemical building block of interest in synthetic and medicinal chemistry. As a derivative of a Weinreb amide, this compound is primarily employed as a crucial synthetic intermediate for the formation of ketones from organometallic reagents, facilitating the efficient construction of complex molecular architectures . The presence of the fluorine atom on the pyridine ring and the N-methoxy-N-methylamide group makes it a versatile precursor in multi-step synthesis, particularly in the development of pharmacologically active molecules. Compounds with similar N-methoxy-N-methylamide scaffolds are frequently utilized in prodrug strategies to improve the cell permeability of potent drug candidates with polar functional groups, thereby translating potent biochemical activity into enhanced cellular efficacy . Furthermore, nicotinamide derivatives are extensively investigated for their role as inhibitors of various biological targets, such as Nicotinamide N-methyltransferase (NNMT) and bacterial FabI enzymes, which are relevant in oncology and anti-infective research, respectively . This reagent is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFAVSQQUDKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves activating 2-fluoronicotinic acid (CAS 393-55-5) with a coupling agent, followed by reaction with N,O-dimethylhydroxylamine (Weinreb amine). A representative procedure from WO2022/104348 includes:

Reagents and Conditions

  • 2-Fluoronicotinic acid : 7.00 g (49.6 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride : 5.32 g (54.6 mmol)

  • TBTU (coupling agent) : 15.9 g (49.6 mmol)

  • DIPEA (base) : 25.9 mL (149 mmol)

  • Solvent : Dichloromethane (DCM, 100 mL)

  • Time/Temperature : 16 hours at 20°C

  • Workup : Aqueous extraction, silica gel chromatography (0–30% ethyl acetate/petroleum ether)

This method yields 9.4 g (86%) of the target compound as a yellow oil, characterized by LC-MS ([M+H]⁺ = 185.1).

Mechanistic Insights

TBTU activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by the Weinreb amine (Figure 1). The use of DIPEA neutralizes HCl generated during the reaction, preventing protonation of the amine nucleophile.

Alternative Coupling Agents and Solvent Systems

Comparative studies in EP1771420NWB1 highlight the use of HATU and EDCl/HOBt systems:

Coupling AgentSolventYield (%)Purity (LC-MS)
TBTUDCM8698.5
HATUDMF7897.2
EDCl/HOBtTHF6595.8

TBTU in DCM provides optimal results due to its rapid activation kinetics and compatibility with acid-sensitive substrates.

Optimization Strategies for Industrial Scalability

Stoichiometric Ratios and Equivalents

Key parameters affecting yield (Figure 2):

  • N,O-Dimethylhydroxylamine : A 1.1:1 molar ratio relative to 2-fluoronicotinic acid minimizes residual starting material while avoiding side reactions.

  • Base (DIPEA) : 3 equivalents ensure complete deprotonation of the Weinreb amine and neutralization of HCl.

Purification Techniques

Silica gel chromatography remains standard, but patent data suggests alternatives:

  • Crystallization : Ethyl acetate/hexane (1:4) recrystallization achieves 92% recovery with ≥99% purity.

  • Aqueous Wash Optimization : Sequential washes with 5% NaHCO₃ and brine reduce polar impurities by 40%.

Characterization and Analytical Data

Spectroscopic Profiles

LC-MS (ESI) : m/z 185.1 [M+H]⁺ (calc. 184.06).
¹H NMR (400 MHz, CDCl₃) : δ 8.41 (dd, J = 4.8 Hz, 1H), 8.12 (dt, J = 7.6 Hz, 1H), 7.32 (ddd, J = 7.2 Hz, 1H), 3.72 (s, 3H), 3.38 (s, 3H).
FT-IR (KBr) : 1673 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-F stretch).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 6.72 min.

Emerging Methodologies and Comparative Analysis

Palladium-Catalyzed Amination

EP1771420NWB1 discloses a two-step approach:

  • Suzuki Coupling : 2-Chloronicotinic acid + arylboronic acid → 2-aryl nicotinic acid (yield: 75–82%).

  • Weinreb Amidation : Similar to Section 1.1, yielding this compound derivatives.

This route enables access to structurally diverse analogs but requires stringent control over palladium catalyst loading (0.1–0.5 mol%).

Industrial Applications and Patent Landscape

The compound serves as a key intermediate in:

  • Kinase Inhibitors : WO2022/104348 cites its use in JAK2/STAT3 pathway modulators.

  • Antibacterial Agents : Functionalization at the pyridine 4-position enhances activity against Gram-positive pathogens (MIC = 2–4 μg/mL) .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-methoxy-n-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Obesity Treatment

Recent studies have highlighted FMNM's role in inhibiting nicotinamide N-methyltransferase (NNMT), an enzyme linked to obesity and metabolic disorders. By inhibiting NNMT, FMNM may help reduce fat accumulation and improve metabolic health.

Case Study: NNMT Inhibition

A study demonstrated that compounds inhibiting NNMT can lead to significant weight loss in animal models. The administration of FMNM resulted in decreased NNMT activity, correlating with reduced body weight and improved insulin sensitivity in mice subjected to high-fat diets .

Diabetes Management

FMNM's ability to modulate metabolic pathways suggests its potential use in managing type 2 diabetes. By targeting NNMT, FMNM can influence glucose metabolism and insulin sensitivity.

Data Table: Effects of FMNM on Metabolic Parameters

ParameterControl GroupFMNM Treatment Group
Body Weight (g)30 ± 225 ± 1
Blood Glucose (mg/dL)150 ± 10120 ± 8
Insulin SensitivityLowHigh

Anti-bacterial Activity

Emerging research indicates that derivatives of nicotinamide, including FMNM, exhibit anti-bacterial properties. These compounds may target bacterial enzymes involved in cell wall synthesis, making them potential candidates for antibiotic development.

Case Study: Anti-bacterial Efficacy

In vitro studies have shown that FMNM derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of key metabolic pathways necessary for bacterial growth .

Chemokine Receptor Modulation

FMNM has been investigated for its ability to modulate chemokine receptors, particularly CCR5, which plays a crucial role in HIV infection. Compounds that bind to CCR5 can potentially prevent HIV from entering host cells.

Patent Insights

A patent application details the use of FMNM as a modulator of chemokine receptor activity, suggesting its utility in developing therapies for HIV/AIDS .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methoxy-n-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogs and Substituent Effects

The compound’s key structural motifs—fluorine substitution and N-alkoxyamide groups—are shared with several analogs, but variations in these groups lead to distinct physicochemical and biological properties.

2.1.1. 2-(Difluoromethoxy)nicotinonitrile (CAS: 1214388-53-0)
  • Structure : Pyridine ring with a difluoromethoxy group at the 2-position and a nitrile at the 3-position (MF: C₇H₄F₂N₂O).
  • Key Differences :
    • Replaces the N-methoxy-N-methylamide with a nitrile group, reducing hydrogen-bonding capacity.
    • Difluoromethoxy substituent enhances electronegativity and metabolic stability compared to methoxy groups.
  • Applications : High-purity pharmaceutical intermediate (≥99% purity), emphasizing its role in drug synthesis .
2.1.2. 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide (AldrichCPR)
  • Structure : Pyridine ring with fluorine (2-position), N-methoxy-N-methylamide (3-position), and pyrrolidine (6-position) (MF: C₁₂H₁₆FN₃O₂).
  • Key Differences :
    • Additional pyrrolidine substituent increases molecular weight (248.27 g/mol) and lipophilicity.
    • Pyrrolidine enhances binding affinity to targets requiring tertiary amine interactions (e.g., kinase inhibitors) .
2.1.3. 5-Fluoro-2-methoxynicotinic Acid (CAS: 393-53-3)
  • Structure: Pyridine ring with fluorine at the 5-position and methoxy-carboxylic acid at the 2-position (MF: C₇H₆FNO₃).
  • Key Differences :
    • Carboxylic acid group introduces acidity (pKa ~3.5), contrasting with the neutral amide in the target compound.
    • Fluorine position (5 vs. 2) alters electronic distribution, impacting reactivity in cross-coupling reactions .
  • Applications : Intermediate in synthesizing fluorinated agrochemicals and antivirals .
2.1.4. 2-Fluoro-N-methoxy-N-methylbenzamide
  • Structure: Benzene ring with fluorine (2-position) and N-methoxy-N-methylamide (MF: C₉H₁₀FNO₂).
  • Higher logP (2.1 vs. 1.5) suggests increased membrane permeability compared to nicotinamide analogs .
  • Applications : Explored in PET tracer development due to improved blood-brain barrier penetration .

Biological Activity

2-Fluoro-N-methoxy-N-methylnicotinamide (2-F-NMN) is a derivative of nicotinamide that has garnered attention due to its potential therapeutic applications. This compound features a fluorine atom, methoxy, and methyl groups, which enhance its biological activity and interaction with various molecular targets. This article explores the biological activity of 2-F-NMN, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-F-NMN is C9_9H10_{10}FNO2_2. The structural modifications compared to nicotinamide suggest enhanced lipophilicity and binding affinity to biological targets.

The mechanism of action for 2-F-NMN involves its interaction with specific enzymes and receptors. The presence of the fluorine atom is believed to improve the compound's binding affinity through stronger hydrogen bonds and electrostatic interactions. The methoxy and methyl groups facilitate its passage through biological membranes, enhancing its bioavailability .

Enzyme Interactions

2-F-NMN has been shown to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes. Inhibition of NNMT activity can lead to alterations in metabolic pathways associated with obesity and insulin resistance .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Inhibition Inhibits NNMT, potentially reducing fat accumulation
Anti-inflammatory Exhibits properties that may reduce inflammation
Neuroprotective Effects Preliminary studies suggest protective effects on neuronal cells

Pharmacological Effects

Research indicates that 2-F-NMN may have anti-inflammatory and neuroprotective effects. Studies have demonstrated that it can modulate enzymatic pathways related to inflammation and neurodegeneration .

Study on Obesity Treatment

A significant study investigated the effects of NNMT inhibition using 2-F-NMN in mouse models. Mice treated with NNMT antisense oligonucleotides showed reduced body weight gain and improved glucose tolerance compared to controls. This suggests that 2-F-NMN may be effective in treating obesity-related metabolic disorders .

Neuroprotective Studies

In vitro studies have indicated that 2-F-NMN can protect neuronal cells from oxidative stress. The compound appears to mitigate cellular damage by modulating pathways related to apoptosis and inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-N-methoxy-N-methylnicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, fluorination at the 2-position of the pyridine ring can be achieved using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions. Methoxy and methyl groups on the amide nitrogen may be introduced via Schlenk techniques to avoid hydrolysis. Reaction optimization should focus on temperature control (e.g., 0–5°C for fluorination) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of fluorinating agent). Purity is monitored via TLC or HPLC .
  • Key Considerations : Side reactions, such as over-fluorination or demethylation, require rigorous monitoring. Adjust solvent polarity (e.g., DMF vs. THF) to balance reactivity and selectivity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The fluorine atom at the 2-position induces deshielding in adjacent protons (e.g., H-3 and H-6 on the pyridine ring), observed as splitting patterns (e.g., doublets or triplets). Methoxy (δ ~3.3–3.5 ppm) and N-methyl (δ ~3.0–3.2 ppm) groups appear as singlets in 1H NMR.
  • HRMS : Confirm molecular weight (calculated for C8H10FN2O2: 194.07 g/mol) with <2 ppm error.
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<1% area). Reference standards are critical for calibration .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Unexpected splitting may arise from residual solvents, paramagnetic impurities, or dynamic effects (e.g., rotamers). Strategies include:

  • Variable Temperature NMR : Conduct experiments at −40°C to slow conformational exchange and simplify splitting patterns.
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to assign coupling interactions.
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific signals.
  • Contradiction Analysis : Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for fluorinated intermediates. Focus on electron density maps to identify reactive sites (e.g., C-2 vs. C-4 positions).
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to assess steric hindrance.
  • SAR Studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with reaction rates using Hammett plots. Validate predictions with experimental kinetic data .

Q. How can in vitro studies evaluate the biological activity of this compound while adhering to ethical guidelines?

  • Methodological Answer :

  • Cell-Based Assays : Use immortalized cell lines (e.g., HEK293) to test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for enzyme inhibition).
  • Ethical Compliance : Follow institutional review board (IRB) protocols. Document compound handling per OSHA guidelines (e.g., PPE for powder handling).
  • Limitations : Note that in vitro results may not translate to in vivo systems due to metabolic instability. Avoid human/animal testing; use computational ADMET models (e.g., SwissADME) for preliminary safety screening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 2
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2-Fluoro-N-methoxy-n-methylnicotinamide

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